Hopane

Overview

Description

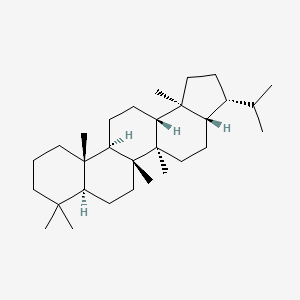

Hopane is a pentacyclic triterpene biomarker derived from the membranes of prokaryotes, particularly bacteria, and is widely used in organic geochemistry to assess the origin, thermal maturity, and depositional conditions of organic matter in sediments and petroleum systems . Structurally, hopanes consist of five fused rings (four six-membered and one five-membered) with varying carbon numbers (C27–C35) and stereoisomeric configurations at C-17 and C-21 positions (αβ vs. ββ) . The αβ configuration (17α(H),21β(H)-hopane) is thermodynamically stable and dominates in petroleum, while the ββ configuration (17β(H),21β(H)-hopane) is biogenic and indicative of immature organic matter .

Key geochemical applications of this compound include:

- Maturity assessment: The ratio of 17α(H)-hopane to its diastereomer, moretane (17β(H),21α(H)-hopane), decreases with increasing thermal maturity .

- Redox conditions: The this compound index (C35/C31–C35 this compound) reflects oxygen levels in sedimentary environments, with lower values (e.g., 0.05–0.11) indicating oxygen-rich settings .

- Source rock typing: Dominance of C30 this compound is linked to clay-rich source rocks, while higher C31–C35 homothis compound abundances correlate with marine carbonate environments .

Preparation Methods

Biosynthetic Pathways of Hopane

Enzymatic Cyclization via Squalene-Hopene Cyclase (SHC)

The primary biosynthetic route to this compound involves the cyclization of squalene, a linear C<sub>30</sub> triterpene, catalyzed by squalene-hopene cyclase (SHC). This enzyme, prevalent in bacteria such as Alicyclobacillus acidocaldarius, facilitates a cationic cyclization mechanism that folds squalene into the pentacyclic this compound skeleton . The reaction proceeds without molecular oxygen, making it evolutionarily ancient and widespread in anaerobic environments.

Mechanistic Details :

-

Substrate Binding : Squalene adopts an all-pre-chair conformation within the SHC active site, enabling precise alignment of carbon centers for cyclization .

-

Cyclization Steps : The process involves five successive C–C bond formations, generating four six-membered rings and one five-membered ring. Protonation initiates the reaction, followed by hydride shifts and methyl migrations to stabilize intermediates .

-

Termination : The final hopene product is released after deprotonation, yielding hop-22(29)-ene or hopan-22-ol when water participates in the reaction .

Table 1: Key Enzymatic Parameters for SHC-Catalyzed this compound Synthesis

| Parameter | Value/Range | Source Organism |

|---|---|---|

| Optimal Temperature | 60–70°C | A. acidocaldarius |

| Reaction Yield | 70–85% | Recombinant E. coli |

| Catalytic Turnover (k<sub>cat</sub>) | 0.8–1.2 s<sup>-1</sup> | Bradyrhizobium japonicum |

Oxidosqualene Cyclases (OSCs) in Eukaryotic Systems

In plants and fungi, hopanoid biosynthesis diverges through oxidosqualene cyclases (OSCs), which require molecular oxygen. For instance, Avena strigosa OSCs (AsHS1 and AsHS2) produce hopenol B and hop-17(21)-en-3β-ol, components of surface waxes . Directed evolution studies reveal that single amino acid substitutions (e.g., Val410→Leu in AsHS2) alter product specificity by modulating cation–π interactions between intermediates and aromatic residues .

Critical Residues for Product Specificity :

-

Phe257 : Stabilizes carbocation intermediates via π-electron interactions.

-

Val410 : Regulates deprotonation sites by influencing intermediate orientation .

Microbial Fermentation and Metabolic Engineering

Bacterial Fermentation Systems

Industrial this compound production increasingly relies on genetically engineered bacteria. Rhodopseudomonas palustris and Methylobacterium extorquens are prominent hosts due to their native hopanoid biosynthesis pathways . Key optimizations include:

-

Carbon Source : Glycerol or methanol enhances biomass and hopanoid yield.

-

Induction : Isopropyl β-D-1-thiogalactopyranoside (IPTG) upregulates SHC expression in recombinant strains .

Table 2: Fermentation Parameters for this compound Production

| Strain | Yield (mg/L) | Fermentation Time (h) | Carbon Source |

|---|---|---|---|

| E. coli BL21(DE3) | 120–150 | 48 | Glycerol |

| Bacillus subtilis | 80–100 | 72 | Glucose |

| Pseudomonas putida | 200–220 | 36 | Methanol |

Extraction and Purification

Post-fermentation, this compound is extracted using solvent systems (e.g., chloroform:methanol 2:1 v/v) and purified via chromatography:

-

Small-Scale Column Chromatography : Neutral alumina columns (180 mm × 5 mm) eluted with hexane:petroleum ether (8:2) separate hopanes from steranes and n-alkanes .

-

Urea Complexation : Less effective, leaving 12% sterane contamination versus 0.45% with column methods .

Chemical Synthesis Approaches

Abiotic Cyclization of Squalene

Non-enzymatic cyclization mimics SHC activity under acidic conditions:

-

Catalysts : Lewis acids (e.g., BF<sub>3</sub>·Et<sub>2</sub>O) promote squalene folding at 25°C.

-

Yield : 40–50%, with side products including dammarane and lanostane.

Functionalization of this compound Derivatives

This compound serves as a precursor for bioactive derivatives:

-

Oxidation : CrO<sub>3</sub> in acetic acid introduces ketone groups at C-3 or C-11.

-

Halogenation : Br<sub>2</sub> in CCl<sub>4</sub> yields 22-bromothis compound, a cholesterol mimic.

Table 3: Common this compound Derivatives and Applications

| Derivative | Synthesis Route | Application |

|---|---|---|

| Diploptene | SHC cyclization | Membrane stabilization |

| Bacteriohopanetetrol | Microbial oxidation | Antibiotic adjuvant |

| 25-Northis compound | Biodegradation marker | Petroleum forensics |

Industrial-Scale Production and Challenges

Extraction from Natural Sources

Traditional methods isolate this compound from plant resins (e.g., dammar) or oil shales via Soxhlet extraction. However, yields are low (0.1–0.5% w/w), necessitating large biomass inputs .

Bioprocessing Innovations

-

Continuous Fermentation : Membrane bioreactors improve this compound titers to 300 mg/L/day .

-

CRISPR-Cas9 Engineering : Knockout of competing pathways (e.g., carotenoid synthesis) boosts yield by 40% .

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Quantification : A 6-point calibration curve using 17α(H),21β(H)-hopane (ion m/z 191) achieves ±5% accuracy .

Carbon Isotope Analysis

Small-scale chromatography coupled with isotope-ratio MS (IRMS) confirms this compound integrity, with δ<sup>13</sup>C values distinguishing biogenic vs. thermogenic origins .

Chemical Reactions Analysis

Types of Reactions: Hopane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the this compound structure to produce different hopanoids with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, introducing functional groups like hydroxyl or carbonyl groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound derivatives, converting carbonyl groups to hydroxyl groups.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.

Major Products Formed: The major products formed from these reactions include various hopanoids such as diploptene, diplopterol, and bacteriohopanetetrol .

Scientific Research Applications

Hopane and its derivatives have numerous applications in scientific research:

Mechanism of Action

Hopane exerts its effects primarily by modifying the properties of cell membranes. In bacteria, hopanoids increase membrane rigidity and decrease permeability, helping the cells adapt to extreme environmental conditions . The molecular targets of this compound include membrane lipids, where this compound interacts with lipid A to stabilize the membrane structure .

Comparison with Similar Compounds

Hopane belongs to a broader family of triterpenoid biomarkers. Below is a detailed comparison with structurally or functionally related compounds:

Gammacerane

- Structure : Pentacyclic triterpane with an additional methyl group at C-30 compared to this compound.

- Significance : Used to evaluate water column salinity, with high gammacerane/hopane ratios (>0.6) indicative of hypersaline conditions .

Rearranged Hopanes

- Structure: Modified hopanes with altered carbon skeletons due to diagenetic rearrangements (e.g., 18α-22,29,30-trisnorneothis compound).

- Significance : High rearranged this compound/sterane ratios (e.g., C27 rearranged this compound/C27 sterane) distinguish carbonate vs. siliciclastic source rocks .

- Differentiation : Rearranged hopanes exhibit weaker correlations with regular hopanes due to structural divergence .

25-Norhopanes

- Structure : Degraded hopanes lacking a methyl group at C-24.

- Significance: Indicators of severe biodegradation; abundant 25-norhopanes in wellhead blockages suggest microbial alteration of hydrocarbons .

- Differentiation: Absent in non-biodegraded oils, unlike regular hopanes .

Homohopanes (C31–C35)

- Structure : Extended hopanes with additional methylene groups in the side chain.

- Significance : Homothis compound indices (C31–C35/C30) reflect depositional environments. For example, low ratios (0.64–0.65) correlate with lacustrine settings .

- Isotopic Variation : C31αβ homothis compound is enriched in δ13C (−24.9‰ to −30.4‰) compared to C31ββ homothis compound (−29.1‰ to −33.1‰), reflecting distinct biosynthetic pathways .

Steranes

- Structure : Tetracyclic triterpanes (four six-membered rings).

- Significance: Sterane/hopane ratios differentiate marine (high steranes) vs. terrigenous (high hopanes) organic inputs .

- Differentiation : Steranes are more sensitive to thermal maturity, while hopanes are more stable and persist in high-maturity samples .

Tricyclic Terpanes

- Structure : Three fused six-membered rings.

- Significance : High tricyclic terpane/hopane ratios (>0.3) indicate algal or microbial contributions .

- Differentiation : Less resistant to biodegradation compared to hopanes .

Key Data Tables

Table 1. This compound Ratios and Their Geochemical Significance

Table 2. δ13C Values of this compound and Homohopanes

Table 3. Structural and Functional Comparison

| Compound | Carbon Range | Key Feature | Primary Application |

|---|---|---|---|

| This compound | C27–C35 | Pentacyclic, αβ/ββ isomers | Maturity, redox conditions |

| Gammacerane | C30 | Methyl group at C-30 | Salinity assessment |

| 25-Northis compound | C26–C34 | Degraded methyl group at C-25 | Biodegradation indicator |

| Tricyclic terpane | C19–C29 | Three fused rings | Microbial/algal input |

Research Findings

- Preservation Bias : C27–C30 hopanes are often absent in degraded samples, while C31–C35 homologs remain intact due to their resistance to biodegradation .

- Thermodynamic Stability : The αβ-hopane configuration dominates in petroleum due to its higher stability compared to the ββ configuration .

- Paleoenvironmental Proxies: Hexacyclic hopanes (e.g., C35 hexacyclic alkane) co-occur with regular hopanes and are linked to anoxic paleoenvironments .

Biological Activity

Hopane, a pentacyclic triterpane, is a significant biomarker in petroleum geochemistry and microbiology. It is commonly used to track the history of organic matter and the conditions of sedimentary environments. This article explores the biological activity of this compound, including its role in bioremediation, its biodegradation processes, and its implications in environmental studies.

Chemical Structure and Properties

This compound is characterized by its unique pentacyclic structure, which contributes to its stability and resistance to degradation under certain environmental conditions. The molecular formula for this compound is C30H52, and it is often found in crude oil and sedimentary rocks.

Biological Activity

1. Biodegradation of this compound

this compound's biodegradation has been a focal point in environmental microbiology, particularly in bioremediation studies. Research indicates that this compound can undergo biodegradation under specific conditions:

- Microbial Influence : Certain microbial cultures can enhance the degradation of this compound, leading to the production of saturated hydrocarbons like drimane and homodrimane as intermediate products . This process is crucial in petroleum-contaminated environments where this compound serves as a biomarker for evaluating bioremediation effectiveness .

- Bioremediation Studies : In laboratory experiments, this compound has been shown to be completely removed from contaminated soils without forming demethylated intermediates. This suggests that while this compound is a stable marker under normal conditions, it can be biodegraded under specific microbial actions .

2. Role as a Biomarker

Hopanes serve as indicators of ancient biological activity and environmental conditions:

- Eukaryotic Indicators : Hopanes are used to trace the first appearance of eukaryotes and cyanobacteria on Earth, providing insights into historical biological events . Their presence in ancient rocks supports theories regarding the rise of oxygenic photosynthesis.

- Environmental Monitoring : The stability of hopanes makes them useful for tracking hydrocarbon alterations in sedimentary environments over time. They can indicate changes in depositional environments and maturity levels of organic matter .

Case Study 1: Biodegradation in Contaminated Soils

A study conducted on petroleum-contaminated soils demonstrated that hopanes could be biodegraded significantly during slurry biotreatment processes. The research highlighted that while polycyclic aromatic hydrocarbons (PAHs) remained recalcitrant, hopanes were effectively removed, indicating their potential as indicators for assessing biodegradation rates .

Case Study 2: Microbial Transformations

Research involving sediment samples from various depths revealed that microbial transformations led to distinguishable patterns in hopanoids. The study found that increased temperature and microbial activity influenced the concentration and diversity of hopanes, suggesting their utility in understanding microbial ecosystem dynamics .

Table 1: Summary of this compound Biodegradation Studies

| Study Reference | Environment | Findings |

|---|---|---|

| Petroleum-contaminated soil | Complete removal of hopanes without intermediates | |

| Sedimentary cores | Distinct patterns in hopanoid concentrations due to microbial activity |

Table 2: this compound as a Biomarker

| Application | Description |

|---|---|

| Eukaryotic Evolution | Traces first appearances of eukaryotes |

| Environmental Monitoring | Tracks hydrocarbon alterations over time |

Q & A

Basic Research Questions

Q. How is hopane quantified in environmental samples, and what analytical methods are considered standard?

this compound is quantified using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-flame ionization detection (GC-FID). A 6-point calibration curve with 17α(H),21β(H)-hopane is typically employed, using the mass ion 191 for identification . Retention times are verified by spiking standards into samples and blanks. For biodegradation studies, this compound is normalized as a conserved internal standard to calculate degradation percentages of other hydrocarbons .

Q. What makes this compound a reliable biomarker for tracing oil pollution sources?

this compound’s stability under biodegradation and diagenesis makes it a robust tracer. Diagnostic ratios, such as C29/C30 this compound and ∑C31-C35/C30, are used to differentiate oil sources. These ratios are analyzed alongside principal component analysis (PCA) to classify contamination origins .

Q. How are this compound concentrations reported in sediment studies, and what units are standard?

Concentrations are reported in µg/kg (dry weight) for sediments. Integration of chromatogram areas between specific carbon ranges (e.g., C10 to this compound) is standard, with calculations adjusted for background levels and matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound ratios across studies, particularly in biodegraded samples?

Discrepancies may arise from varying thermal maturity, biodegradation stages, or analytical protocols. For biodegraded oils, demethylated hopanes (e.g., 25-norhopanes) indicate advanced microbial alteration. Cross-validating this compound ratios with sterane degradation patterns and using PCA can isolate confounding factors .

Q. What experimental designs are optimal for studying this compound stability under extreme diagenetic conditions?

Controlled pyrolysis experiments paired with kinetic modeling can simulate thermal maturation. Monitoring the this compound/moretane ratio (20:1 in immature rocks) and Kovats indices (3068 for C30αβ-hopane vs. 3106 for moretane) provides insights into thermal stability. GC-MS/MS with multiple reaction monitoring (MRM) enhances specificity .

Q. How should researchers address this compound detection limits in low-concentration environmental samples?

When this compound concentrations fall below detection limits (common in PM2.5 studies), alternative biomarkers (e.g., levoglucosan for woodsmoke) or statistical imputation methods (e.g., censored data models) are recommended. Reporting limits must be explicitly stated to avoid misinterpretation .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for integrating this compound data with other geochemical proxies?

Multivariate techniques like PCA are critical for disentangling mixed hydrocarbon sources. For example, PCA can cluster this compound ratios with pristane/phytane data to distinguish biogenic vs. petrogenic inputs. Sensitivity analyses should assess the impact of outlier this compound values .

Q. How can this compound normalization improve biodegradation rate calculations in lab experiments?

In biodegradation assays, this compound is used as a conserved reference. The degradation percentage of target compounds (e.g., alkanes) is calculated as:

This controls for sample heterogeneity and extraction efficiency .

Q. What protocols ensure reproducibility in this compound-based source apportionment studies?

Key steps include:

- Using certified reference materials (CRMs) for instrument calibration.

- Blinding sample analysis to avoid batch effects.

- Reporting this compound recovery rates and matrix spike results.

- Archiving raw chromatograms and integration parameters .

Theoretical and Literature Review Questions

Q. How do this compound isomers inform interpretations of depositional environments in paleogeochemistry?

The relative abundance of αβ-hopanes (thermally stable) vs. ββ-hopanes (less stable) reflects thermal maturity. In immature sediments, ββ-hopanes dominate, while αβ-hopanes increase with catagenesis. Ratios like %β = [ββ/(αβ + ββ)] × 100 track maturation thresholds .

Q. What systematic review strategies are effective for synthesizing this compound-related findings across disciplines?

Follow PRISMA guidelines:

- Search databases (e.g., PubMed, Web of Science) using Boolean terms: ("this compound" OR "hopanoid") AND ("biomarker" OR "diagenesis" OR "oil spill").

- Screen studies by analytical method (GC-MS vs. LC-MS) and sample type (sediment vs. aerosol).

- Use tools like Covidence for data extraction and risk-of-bias assessment .

Q. Contradictions and Limitations

- Contradiction : Some studies exclude this compound due to detection limits , while others prioritize it for source tracing .

Resolution : Context-dependent validation is essential. In low-concentration scenarios, corroborate this compound data with complementary biomarkers. - Limitation : this compound ratios alone cannot distinguish mixed sources (e.g., coal + petroleum). Combine with isotopic (δ<sup>13</sup>C) or alkylated PAH data for specificity .

Properties

IUPAC Name |

(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLNBWWGLOPJIC-PYQRSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904337 | |

| Record name | Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-62-5 | |

| Record name | Hopane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hopane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H93796GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.